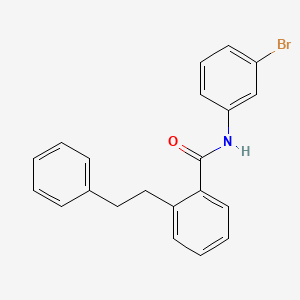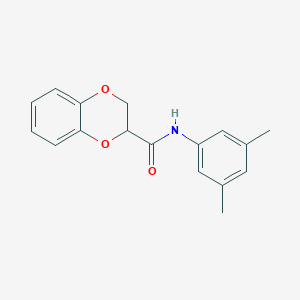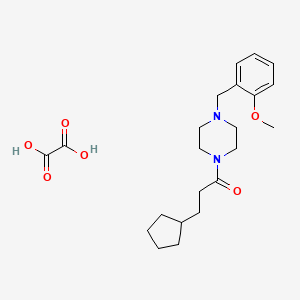
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to bind to the TRPA1 channel, which is a member of the transient receptor potential (TRP) family of ion channels. This binding inhibits the activity of the channel, which is involved in pain perception and inflammation. N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has also been shown to have an effect on other ion channels, including the TRPV1 channel, which is involved in pain perception and temperature sensation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channel activity, the reduction of pain perception, and the reduction of inflammation. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and substance P, which are involved in pain perception and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide in lab experiments is its specificity for the TRPA1 channel, which allows researchers to study the role of this channel in pain perception and inflammation. However, one limitation of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is its potential for off-target effects, as it has been shown to have an effect on other ion channels as well.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3-bromophenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-2-(2-phenylethyl)benzamide analogs that may have improved specificity and potency for the TRPA1 channel. Another area of interest is the study of the role of the TRPA1 channel in other physiological processes, such as the regulation of blood pressure and glucose metabolism. Additionally, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide may have potential as a therapeutic agent for the treatment of pain and inflammation.
Métodos De Síntesis
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is synthesized using a multistep process that involves the reaction of 3-bromobenzoyl chloride with 2-phenylethylamine to form N-(3-bromophenyl)-2-phenylethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, specifically the TRPA1 channel. This channel is involved in pain perception, and N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to inhibit its activity, suggesting that it may have potential as a pain reliever.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-10-6-11-19(15-18)23-21(24)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBZPVLIGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)


![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)



![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)
